![molecular formula C10H6N2O2 B1449600 Benzofuro[3,2-D]pyrimidin-4(3H)-on CAS No. 39786-36-2](/img/structure/B1449600.png)

Benzofuro[3,2-D]pyrimidin-4(3H)-on

Übersicht

Beschreibung

Benzofuro[3,2-D]pyrimidin-4(3H)-one is a heterocyclic compound with a fused benzofuran and pyrimidine ring system. It exhibits a broad spectrum of biological activities, including anti-inflammatory, antiviral, analgesic, anti-proliferative, and antimicrobial properties .

Synthesis Analysis

The synthesis of Benzofuro[3,2-D]pyrimidin-4(3H)-one involves aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50°C. This process yields carbodiimide intermediates, which subsequently react with nitrogen-oxygen-containing nucleophiles to form 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-D]pyrimidin-4(3H)-ones. The reaction occurs in the presence of a catalytic amount of sodium ethoxide or K2CO3. Additionally, the iminophosphorane can directly react with excess carbon disulfide, followed by n-propylamine. Further reactions with alkyl halides or halogenated aliphatic esters in the presence of anhydrous K2CO3 produce the corresponding 2-alkylthio-3-n-propyl-benzofuro[3,2-D]pyrimidin-4(3H)-ones .

Molecular Structure Analysis

The molecular structure of Benzofuro[3,2-D]pyrimidin-4(3H)-one consists of a benzofuran ring fused with a pyrimidine ring. The specific arrangement of atoms and bonds can be visualized through X-ray crystallography or computational methods. Unfortunately, I don’t have access to the specific crystal structure for this compound, but it’s essential to consider the relative positions of the nitrogen, oxygen, and carbon atoms in the fused ring system .

Chemical Reactions Analysis

Benzofuro[3,2-D]pyrimidin-4(3H)-one undergoes various chemical reactions. For instance, it can react with aromatic isocyanates via aza-Wittig reactions to form carbodiimides. These carbodiimides then participate in further reactions with phenols and alcohols, yielding 2-alkoxy (aryloxy)-benzofuro[3,2-D]pyrimidin-4(3H)-ones. The overall synthesis pathway involves multiple steps and provides satisfactory yields .

Wissenschaftliche Forschungsanwendungen

Organische Elektronik: Hostmaterialien für phosphoreszierende OLEDs

Derivate von Benzofuro[3,2-D]pyrimidin-4(3H)-on wurden als Hostmaterialien in blauen phosphoreszierenden organischen Leuchtdioden (PhOLEDs) eingesetzt . Diese Verbindungen sind so konzipiert, dass sie Elektronen transportieren und eine hohe Triplett-Energie besitzen, was entscheidend ist, um die Rückübertragung von Energie vom phosphoreszierenden Emitter auf den Host zu verhindern. Dies stellt eine effiziente Energieübertragung und einen hohen externen Quantenausbeute sicher, was für die Leistung von OLEDs unerlässlich ist.

Medizinische Chemie: Antituberkulosemittel

In der medizinischen Chemie haben bestimmte Derivate von this compound vielversprechend als potenzielle Antituberkulosemittel gezeigt . Diese Verbindungen wurden synthetisiert und auf ihre Aktivität gegen Mycobacterium tuberculosis untersucht, was eine neue Möglichkeit für die Entwicklung von Behandlungen gegen Tuberkulose bietet.

Materialwissenschaft: Elektronentransport-Typ-Hosts

Die Kernstruktur der Verbindung ist in der Materialwissenschaft vorteilhaft, insbesondere bei der Entwicklung von Elektronentransport-Typ-Hosts mit hoher Triplett-Energie . Diese Eigenschaft ist unerlässlich für die Herstellung von Materialien, die Elektronen effektiv transportieren und die Leistung von Geräten wie OLEDs verbessern können.

Elektronik: Verbesserte Geräteleistung

In der Elektronikindustrie werden Materialien auf Basis von this compound verwendet, um die Leistung elektronischer Geräte zu verbessern . Sie dienen als n-Typ-Hosts in OLEDs und tragen zu Geräten mit geringem Stromverbrauch, großem Betrachtungswinkel und hoher Helligkeit bei.

Landwirtschaft: Antibakterielle Aktivität

Derivate von this compound wurden auf ihre antibakterielle Aktivität untersucht, die Auswirkungen auf die Landwirtschaft haben könnte . Die Entwicklung neuer antibakterieller Mittel kann dazu beitragen, Pflanzen vor bakteriellen Infektionen zu schützen, was zu höheren Erträgen und Ernährungssicherheit führt.

Umweltwissenschaften: Nachhaltige Materialien

Während direkte Anwendungen in der Umweltwissenschaft nicht explizit dokumentiert sind, trägt die Verwendung von this compound bei der Herstellung energieeffizienterer Leuchtdioden zum umfassenderen Ziel der Nachhaltigkeit bei . Durch die Reduzierung des Energieverbrauchs in der Elektronik können diese Materialien indirekt die Bemühungen um den Umweltschutz unterstützen.

Wirkmechanismus

Target of Action

Benzofuro[3,2-D]pyrimidin-4(3H)-one is primarily used as an electron-transport-type host in the field of organic light-emitting diodes (OLEDs) . It’s designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group .

Mode of Action

This compound interacts with its targets by facilitating the control of carrier balance and widening the exciton recombination zone . This enables superior device performances in phosphorescent OLEDs .

Biochemical Pathways

The compound is involved in the electroluminescence pathway of organic materials . It contributes to the high efficiency of phosphors, which can achieve nearly 100% internal quantum efficiency .

Result of Action

As a result of its action, the mixed host of Benzofuro[3,2-D]pyrimidin-4(3H)-one showed high external quantum efficiency over 20% at 1000 cd m−2 and low efficiency roll-off in the blue PhOLEDs .

Action Environment

The action, efficacy, and stability of Benzofuro[3,2-D]pyrimidin-4(3H)-one are influenced by various environmental factors. For instance, the host material must have higher triplet energy than phosphorescent emitters to prevent back energy transfer . Also, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) should be matched well with the energy levels of the carrier transport layers and phosphorescent emitters .

Biochemische Analyse

Biochemical Properties

Benzofuro[3,2-D]pyrimidin-4(3H)-one plays a crucial role in various biochemical reactions. It has been identified as an inhibitor of certain enzymes, particularly those involved in signal transduction pathways. For instance, it interacts with epidermal growth factor receptor (EGFR) tyrosine kinase, inhibiting its activity and thereby modulating downstream signaling pathways . This interaction is primarily non-covalent, involving hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex.

Cellular Effects

The effects of Benzofuro[3,2-D]pyrimidin-4(3H)-one on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, this compound has been shown to induce apoptosis by disrupting the EGFR signaling pathway, leading to reduced cell proliferation and increased cell death . Additionally, it affects the expression of genes involved in cell cycle regulation, further contributing to its antiproliferative effects.

Molecular Mechanism

At the molecular level, Benzofuro[3,2-D]pyrimidin-4(3H)-one exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of EGFR tyrosine kinase, thereby inhibiting its phosphorylation activity . This inhibition prevents the activation of downstream signaling molecules, such as Akt and ERK, which are critical for cell survival and proliferation. Furthermore, this compound can modulate gene expression by influencing transcription factors and epigenetic regulators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzofuro[3,2-D]pyrimidin-4(3H)-one have been observed to change over time. The compound exhibits good stability under physiological conditions, but its activity can diminish over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines. The extent of these effects may vary depending on the duration of exposure and the specific cell type.

Dosage Effects in Animal Models

The effects of Benzofuro[3,2-D]pyrimidin-4(3H)-one in animal models are dose-dependent. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been reported. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

Benzofuro[3,2-D]pyrimidin-4(3H)-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, potentially influencing metabolic flux and altering metabolite levels. The compound’s interaction with cofactors such as NADPH is also critical for its metabolic processing.

Transport and Distribution

The transport and distribution of Benzofuro[3,2-D]pyrimidin-4(3H)-one within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cell, the compound can accumulate in specific organelles, influencing its localization and activity.

Subcellular Localization

Benzofuro[3,2-D]pyrimidin-4(3H)-one exhibits distinct subcellular localization patterns. It is predominantly localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . Additionally, post-translational modifications such as phosphorylation can influence its targeting to specific cellular compartments, thereby modulating its activity and function.

Eigenschaften

IUPAC Name |

3H-[1]benzofuro[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c13-10-9-8(11-5-12-10)6-3-1-2-4-7(6)14-9/h1-5H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCWPSFTRGJXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=O)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345391 | |

| Record name | 3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39786-36-2 | |

| Record name | 3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

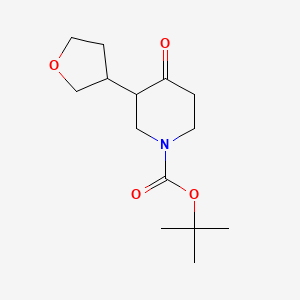

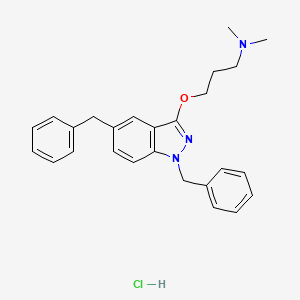

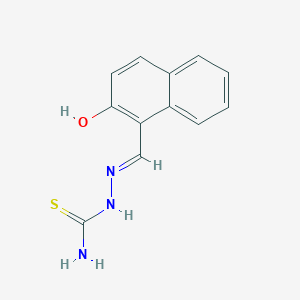

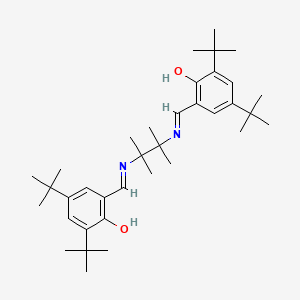

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1449519.png)

![4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one](/img/structure/B1449521.png)

![1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1449523.png)

![N'-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1449526.png)

![methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate](/img/structure/B1449535.png)

![[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1449536.png)